3-Amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic acid
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Overview
Description
3-Amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic acid is a chemical compound that belongs to the class of amino acids It is a derivative of tyrosine, characterized by the presence of amino, hydroxyl, and dichloro substituents on its phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,5-dichloro-2-hydroxybenzaldehyde.
Amino Acid Formation: The precursor undergoes a series of reactions, including condensation with glycine, followed by reduction and protection of functional groups.
Final Product: The protected intermediate is then deprotected to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The dichloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-Amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein modifications.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of novel materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 3-Amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The presence of amino, hydroxyl, and dichloro groups allows it to form hydrogen bonds and electrostatic interactions with target proteins, thereby influencing their activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-L-tyrosine: Similar in structure but lacks the amino group on the propanoic acid side chain.
3-Amino-2-(hydroxymethyl)propanoic acid: Similar in having an amino group but differs in the substitution pattern on the phenyl ring.
Uniqueness
3-Amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of amino, hydroxyl, and dichloro groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO3/c10-4-1-5(7(12)3-8(13)14)9(15)6(11)2-4/h1-2,7,15H,3,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFAIKLOYWPAPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(CC(=O)O)N)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626817 |
Source
|
Record name | 3-Amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188813-12-9 |
Source
|
Record name | 3-Amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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